

Technical Guide: Chloromethyl 3-Chloro-2-Methylphenyl Ketone

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Compound of Interest

Compound Name: 2-Chloro-1-(3-chloro-2-methylphenyl)ethanone

CAS No.: 60988-74-1

Cat. No.: B7810374

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Handling, Synthesis, and Safety of High-Potency Alkylating Intermediates

Executive Summary & Chemical Identity

Chloromethyl 3-chloro-2-methylphenyl ketone (IUPAC: **2-chloro-1-(3-chloro-2-methylphenyl)ethanone**) is a specialized

-haloketone intermediate used primarily in the synthesis of heterocycles (e.g., thiazoles, imidazoles) and as a covalent modifier in medicinal chemistry. It belongs to a class of compounds known as lachrymatory alkylating agents.

Unlike standard reagents, this compound possesses a "warhead" motif (

) capable of irreversible cysteine alkylation. This guide bridges the gap between basic MSDS data and advanced research requirements, focusing on the specific isomer derived from the 3-chloro-2-methyl substitution pattern.

Chemical Identification Matrix

Parameter	Detail
IUPAC Name	2-Chloro-1-(3-chloro-2-methylphenyl)ethanone
Common Name	Chloromethyl 3-chloro-2-methylphenyl ketone
Structural Class	-Chloroketone / Phenacyl Chloride Derivative
Molecular Formula	
Molecular Weight	203.06 g/mol
Primary Precursor	3-Chloro-2-methylbenzoic acid (CAS 7499-08-3)
Physical State	Low-melting solid or viscous oil (dependent on purity)
Solubility	Soluble in DCM, EtOAc, THF; Reacts/decomposes in water/alcohols

Hazard Characterization & Toxicology (The "Why")

Standard MSDS documents often list hazards without context. For drug development professionals, understanding the mechanism of toxicity is crucial for designing safe workflows.

Mechanism of Action: Cysteine Alkylation

The

-chloroketone moiety is a potent electrophile. It reacts preferentially with soft nucleophiles, particularly the thiol (

) groups of cysteine residues in proteins.

- Lachrymatory Effect: Activation of TRPA1 ion channels in corneal nerve endings via covalent modification, causing intense pain and tearing.
- Sensitization: Haptenization of skin proteins leads to T-cell mediated allergic contact dermatitis.

GHS Hazard Classification (Derived)

Based on Structure-Activity Relationships (SAR) of phenacyl chlorides.

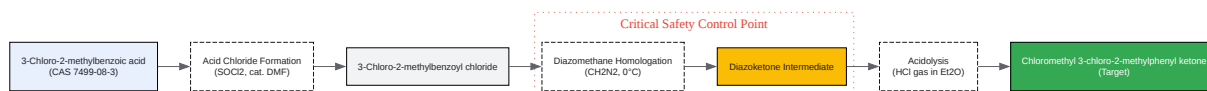
Hazard Class	Category	H-Statement	Description
Acute Toxicity	Cat 3 (Oral/Inh)	H301/H331	Toxic if swallowed or inhaled.
Skin Corrosion	Cat 1B	H314	Causes severe skin burns and eye damage.
Sensitization	Cat 1	H317	May cause an allergic skin reaction.[1]
Eye Damage	Cat 1	H318	Causes serious eye damage (Lachrymator).
STOT-SE	Cat 3	H335	May cause respiratory irritation.[2]

Synthesis & Process Chemistry

The synthesis of this specific isomer requires careful regiocontrol due to the crowded 1,2,3-substitution pattern. Direct Friedel-Crafts acylation of 2-chlorotoluene often yields mixtures (para-substitution). The most reliable research-scale route proceeds via the carboxylic acid.

Validated Synthetic Pathway

The following workflow ensures regiochemical integrity using 3-chloro-2-methylbenzoic acid as the starting material.



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Figure 1: Regioselective synthesis pathway via Arndt-Eistert homologation sequence. Note the high-risk diazomethane step requiring specialized glassware.

Process Notes

- Regiocontrol: Starting from the acid (CAS 7499-08-3) locks the substitution pattern.
- Purification: The product is prone to hydrolysis. Purification should be done via rapid silica chromatography (Hexane/EtOAc) or recrystallization from cold hexanes. Do not distill (explosion hazard).

Safe Handling & Containment Strategy

Due to the lachrymatory nature, standard "good laboratory practice" is insufficient. A "Zero-Exposure" mindset is required.

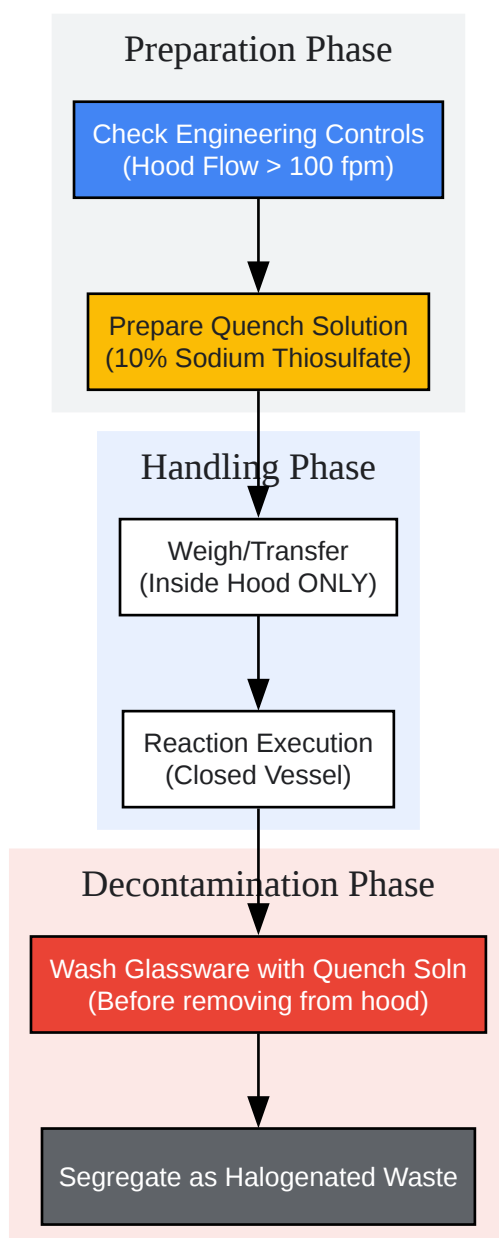
Engineering Controls

- Primary Containment: All weighing and transfers must occur inside a certified chemical fume hood operating at face velocity >100 fpm.
- Secondary Containment: Use spill trays for all liquid handling.
- Deactivation Bath: Keep a beaker of "Quench Solution" (see 5.1) active in the hood during all manipulations.

Personal Protective Equipment (PPE) Matrix

Body Part	Standard PPE	Enhanced PPE (For >1g Scale)
Hands	Nitrile Gloves (Double gloved)	Silver Shield® / Laminate under Nitrile
Eyes	Chemical Goggles	Goggles + Face Shield
Respiratory	Fume Hood (Sufficient)	Full-face respirator with OV/AG cartridges (if hood failure risk exists)
Body	Lab Coat	Tyvek® Sleeves or Apron

Operational Workflow (Hierarchy of Controls)



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Figure 2: Mandatory safety workflow for handling lachrymatory alkylating agents.

Emergency Response & Deactivation

Water alone is ineffective for cleaning spills of

-chloroketones and may spread the lachrymator. Chemical neutralization is required.

Deactivation (Quench) Solution

- Composition: 10% Sodium Thiosulfate () + 2% Sodium Bicarbonate () in water.
- Mechanism: Thiosulfate acts as a soft nucleophile, displacing the chloride and destroying the electrophilic "warhead," rendering the compound non-lachrymatory.
- Protocol: Soak all contaminated glassware, spatulas, and gloves in this solution for 24 hours before standard washing.

First Aid

- Eye Contact: Do not rub. Flush with water for 15 minutes.^{[2][3]} If available, use Diphoterine®. Seek immediate ophthalmological support.
- Skin Contact: Wash with soap and water (solvents like ethanol may increase absorption). Treat as a chemical burn.
- Inhalation: Move to fresh air immediately. Supplemental oxygen may be required if pulmonary edema symptoms develop (delayed onset possible).

References

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